3-苄基-4,7-二甲基-5-(2-氧丙氧基)-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

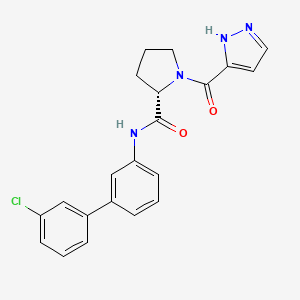

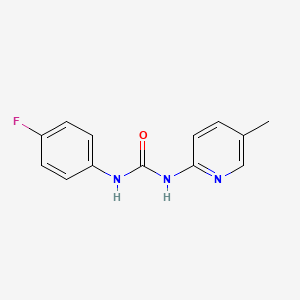

3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one is a compound within the chromene family, known for its diverse pharmacological activities. Chromenes are heterocyclic compounds containing a benzopyran nucleus, significant for their presence in various natural products and synthetic pharmaceuticals.

Synthesis Analysis

The synthesis of chromene derivatives often involves catalyst-free, one-pot, multi-component reactions, providing an efficient route to a wide range of functionalized chromenes. For instance, Brahmachari and Nayek (2017) developed a straightforward synthesis method for diversified 5-aryl-2-oxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones using a catalyst-free approach under ambient conditions (Brahmachari & Nayek, 2017). Similarly, Dao et al. (2018) utilized microwave-assisted cyclization for synthesizing 6H-benzo[c]chromen-6-ones, showcasing the versatility of synthetic approaches (Dao et al., 2018).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by X-ray diffraction and spectroscopic methods, including NMR and IR spectroscopy. For example, the crystal structure and hydrogen bonding study of a chromene derivative were reported, providing insights into its stereochemistry and molecular interactions (da Silva et al., 2011).

Chemical Reactions and Properties

Chromene derivatives participate in a variety of chemical reactions, contributing to their versatile chemical properties. For instance, Kour et al. (2014) demonstrated the synthesis of a chromene derivative highlighting its crystalline structure and potential for forming hydrogen bonds, indicative of its reactivity and interaction with other molecules (Kour et al., 2014).

Physical Properties Analysis

The physical properties of chromene derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. The crystal packing and molecular orientation of these compounds can be determined through X-ray crystallography, as shown in various studies (Wera et al., 2012).

Chemical Properties Analysis

The chemical properties of chromene derivatives, including their reactivity, stability, and interaction with biological targets, are of significant interest. The effect of substituents on the chromene core has been studied to understand their influence on the compound's biological activity and chemical behavior. For instance, the synthesis and characterization of novel chromene analogues have provided insights into their antimicrobial activity and molecular modeling, highlighting the impact of chemical modifications on their properties (Mandala et al., 2013).

科学研究应用

微波辅助合成

研究人员已开发出用于合成诸如 6H-苯并[c]色烯-6-酮类化合物等化合物的微波辅助方法,展示了这些化合物在高效快速生产中的潜力。这种方法提供诸如高产率和温和反应条件等优势 (Dao 等人,2018 年).

光物理应用

苯并[c]色烯-6-酮衍生物的光物理性质引起了极大兴趣。研究表明,它们由于其独特的发光特性而具有在荧光材料中应用的潜力 (段等人,2021 年).

绿色化学

在绿色化学领域,已报道了利用环保方法高效合成色烯衍生物。这些合成以其简单性、快速反应时间和优异的产率而著称,有助于可持续的化学工艺 (谢尔克等人,2009 年).

光致变色特性

已经探索了 2H-色烯的光致变色特性,特别是其在交互式纸张和具有可变光透射率的材料中的应用。这些化合物在紫外线照射下发生可逆变化,这有望开发新的光响应材料 (古列尔梅蒂,1997 年).

抗菌活性

某些色烯-2-酮衍生物已显示出显着的抗菌活性,表明它们作为治疗剂的潜力。这些化合物已针对各种细菌和真菌菌株进行了测试,在抑制微生物生长方面显示出有希望的结果 (巴特等人,2013 年).

合成新化合物

研究还集中于合成色酮的新的环状膦酸类似物类别。这些新型化合物是通过色烯-3-基-膦酸酯与各种胺反应获得的,扩大了色烯基化学的范围 (Elż & Slawomir,1999 年).

催化和合成

目前正在探索色烯衍生物的无催化剂合成方法,这突出了通过生态友好和高效工艺开发药学上有趣的化合物的潜力 (布拉马查里和纳耶克,2017 年).

属性

IUPAC Name |

3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-13-9-18(24-12-14(2)22)20-15(3)17(21(23)25-19(20)10-13)11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUDXGYYEJIRRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5591497.png)

![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5591504.png)

![N-(2-furylmethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5591509.png)

![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5591520.png)

![methyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5591530.png)

![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4-(1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5591542.png)

![1-[(2-pyridinylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5591548.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5591552.png)

![1-butyl-4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5591556.png)